3-Amino-3-cyclopentylpropan-1-ol hydrochloride
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Overview
Description
3-Amino-3-cyclopentylpropan-1-ol hydrochloride is a chemical compound with the molecular formula C8H17NO·HCl. It is a white crystalline solid that is soluble in water and alcohol. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-cyclopentylpropan-1-ol hydrochloride typically involves the reaction of cyclopentylmagnesium bromide with ethyl 3-aminopropanoate, followed by hydrolysis and subsequent treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:
Temperature: Room temperature to reflux conditions
Solvent: Ethanol or other suitable organic solvents
Reagents: Cyclopentylmagnesium bromide, ethyl 3-aminopropanoate, hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Reactors: Stainless steel reactors with temperature and pressure control
Purification: Crystallization and filtration to obtain the pure hydrochloride salt
Quality Control: Analytical techniques such as HPLC and NMR to ensure product quality
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-cyclopentylpropan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide under reflux conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-Amino-3-cyclopentylpropan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-cyclopentylpropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-propanol hydrochloride
- 3-Amino-3-cyclohexylpropan-1-ol hydrochloride
- 3-Amino-1-propanol
Comparison
3-Amino-3-cyclopentylpropan-1-ol hydrochloride is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research applications.
Properties
CAS No. |
1380008-42-3 |
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Molecular Formula |
C8H18ClNO |
Molecular Weight |
179.69 g/mol |
IUPAC Name |
3-amino-3-cyclopentylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c9-8(5-6-10)7-3-1-2-4-7;/h7-8,10H,1-6,9H2;1H |
InChI Key |
GVXQMPPQDDMTDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(CCO)N.Cl |
Origin of Product |
United States |
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